molecular formula C11H20ClN3O2 B13898241 Tert-butyl 6-cyano-1,4-diazepane-1-carboxylate hydrochloride

Tert-butyl 6-cyano-1,4-diazepane-1-carboxylate hydrochloride

Cat. No.: B13898241
M. Wt: 261.75 g/mol
InChI Key: VVWRHETWWPNNNZ-UHFFFAOYSA-N
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Description

Tert-butyl 6-cyano-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-cyano-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with a cyanating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-cyano-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted diazepane derivatives.

Scientific Research Applications

Tert-butyl 6-cyano-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1,4-diazepane-1-carboxylate: A precursor in the synthesis of tert-butyl 6-cyano-1,4-diazepane-1-carboxylate hydrochloride.

    Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate: Another diazepane derivative with a methyl group instead of a cyano group.

    6-Fluoro-1,4-diazepane-1-carboxylic acid tert-butyl ester hydrochloride: A fluorinated analog with different chemical properties.

Uniqueness

This compound is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H20ClN3O2

Molecular Weight

261.75 g/mol

IUPAC Name

tert-butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H19N3O2.ClH/c1-11(2,3)16-10(15)14-5-4-13-7-9(6-12)8-14;/h9,13H,4-5,7-8H2,1-3H3;1H

InChI Key

VVWRHETWWPNNNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)C#N.Cl

Origin of Product

United States

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